

¹H NMR and ¹³C NMR analysis of (5-Fluoro-2-nitrophenyl)methanol

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Compound of Interest

Compound Name: (5-Fluoro-2-nitrophenyl)methanol

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An objective analysis of the Nuclear Magnetic Resonance (NMR) spectral data of **(5-Fluoro-2-nitrophenyl)methanol** and its structural analogues is presented for researchers, scientists, and professionals in drug development. This guide details a comparative analysis of ¹H and ¹³C NMR data, offering insights into the structural nuances of these compounds.

While experimental ¹H and ¹³C NMR data for **(5-Fluoro-2-nitrophenyl)methanol** are not readily available in public spectroscopic databases, this guide utilizes data from the closely related isomer, (2-Fluoro-5-nitrophenyl)methanol, for a robust comparative analysis. This isomer provides valuable insights into the expected spectral characteristics. For a broader comparison, data for 2-nitrobenzyl alcohol and the parent compound, benzyl alcohol, are also included to illustrate the effects of the nitro and fluoro substituents on the NMR spectra.

Comparative ¹H NMR Data

The ¹H NMR spectra of substituted benzyl alcohols are characterized by signals from the methylene protons (-CH₂OH) and the aromatic protons. The chemical shifts and multiplicities of these protons are highly sensitive to the nature and position of the substituents on the aromatic ring.

Compound	Aromatic Protons (δ , ppm, Multiplicity, J Hz)	-CH ₂ OH (δ , ppm, Multiplicity, J Hz)	-OH (δ , ppm, Multiplicity)	Solvent
(2-Fluoro-5-nitrophenyl)methanol	8.43 (dd, J = 6.2, 2.9 Hz, 1H, H-6), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H, H-4), 7.20 (t, J = 9.0 Hz, 1H, H-3)	4.85 (d, J = 3.6 Hz, 2H)	2.12 (s, 1H)	CDCl ₃
2-Nitrobenzyl alcohol	8.05 (d, J=8.4Hz, 1H), 7.84-7.74 (m, 2H), 7.55 (t, 1H)	4.83 (d, J=5.6Hz, 2H)	5.55 (t, 1H)	DMSO-d ₆ [1]
Benzyl alcohol	7.46–7.22 (m, 5H)	4.67 (s, 2H)	2.66 (s, 1H)	CDCl ₃ [2]

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly influenced by the electronic effects of the substituents.

Compound	Aromatic Carbons (δ , ppm, J Hz)	-CH ₂ OH (δ , ppm)	Solvent
(2-Fluoro-5-nitrophenyl)methanol	125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz)	58.2	CDCl ₃
Benzyl alcohol	140.86, 128.55, 127.63, 127.04	65.17	CDCl ₃ [2]

Note: Complete ^{13}C NMR data for 2-nitrobenzyl alcohol was not available in the searched results.

Experimental Protocols

Standard NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of small organic molecules like the ones compared in this guide.

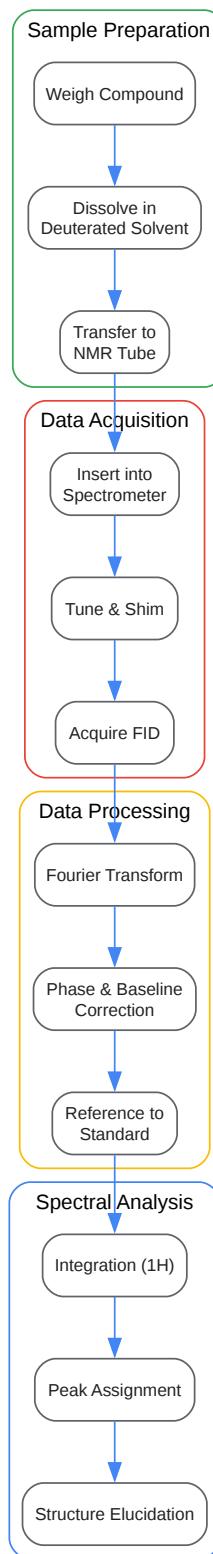
- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - The choice of solvent is critical and should dissolve the compound well without reacting with it.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Spectrometer Setup:
 - The experiments are typically performed on a 300 MHz or 500 MHz NMR spectrometer.[\[2\]](#)
 - Before data acquisition, the magnetic field homogeneity is optimized by shimming the spectrometer.
 - The probe is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- ^1H NMR Acquisition:
 - A standard single-pulse experiment is used.

- Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
- Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each unique carbon.
 - A wider spectral width (e.g., 0-220 ppm) is required compared to ^1H NMR.
 - Due to the low natural abundance of ^{13}C and its lower gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
- Data Processing:
 - The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
 - The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS).
 - For ^1H NMR spectra, the signals are integrated to determine the relative number of protons.

Visualization of NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

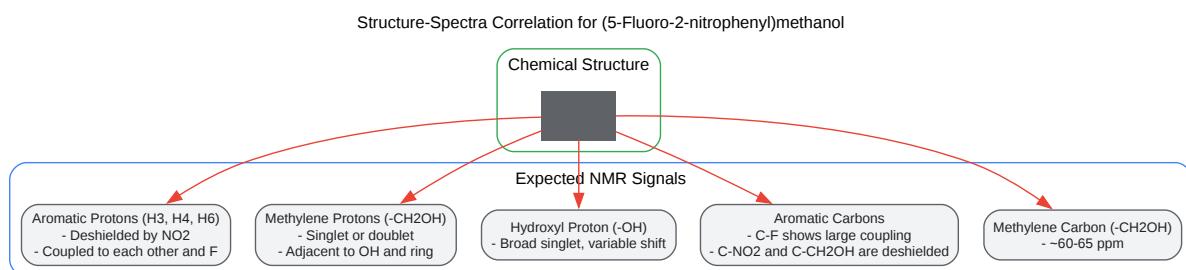
General Workflow for NMR Analysis

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Caption: A flowchart of the standard NMR analysis process.

Structure-Spectra Correlation

The positions of the fluoro and nitro groups on the benzene ring have predictable effects on the chemical shifts of the aromatic protons and carbons. This diagram shows the logical relationship for the target molecule, **(5-Fluoro-2-nitrophenyl)methanol**.



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Caption: Predicted NMR signals for **(5-Fluoro-2-nitrophenyl)methanol**.

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References

- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
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